2-Cyano-3-(4-hydroxy-3-methoxy-5-((phenylthio)methyl)phenyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrphostin AG 658 is a synthetic compound known for its role as an inhibitor of epidermal growth factor receptor (EGFR) protein tyrosine kinase. It has the molecular formula C18H16N2O3S and a molecular weight of 340.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin AG 658 involves several steps, starting from commercially available precursors. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-cyanoacetamide in the presence of a base to form the benzylidene cyanoacetamide backbone.
Industrial Production Methods
While specific industrial production methods for Tyrphostin AG 658 are not widely documented, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin AG 658 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tyrphostin AG 658 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell signaling studies to investigate the role of tyrosine kinases in various cellular processes.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
Tyrphostin AG 658 exerts its effects by inhibiting the activity of EGFR protein tyrosine kinase. It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on the receptor and subsequent activation of downstream signaling pathways. This inhibition disrupts cellular processes such as proliferation, differentiation, and survival, making it a valuable tool in cancer research .
Comparison with Similar Compounds
Similar Compounds
Tyrphostin AG 538: Another EGFR inhibitor with a similar structure but different substituents on the benzylidene cyanoacetamide backbone.
Tyrphostin AG 555: Known for its inhibitory effects on other tyrosine kinases and used in various signaling studies.
Uniqueness
Tyrphostin AG 658 is unique due to its specific inhibitory profile and the presence of a phenylthiomethyl group, which enhances its binding affinity and selectivity for EGFR compared to other tyrphostins .
Properties
CAS No. |
107788-00-1 |
---|---|
Molecular Formula |
C18H16N2O3S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(E)-2-cyano-3-[4-hydroxy-3-methoxy-5-(phenylsulfanylmethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C18H16N2O3S/c1-23-16-9-12(7-13(10-19)18(20)22)8-14(17(16)21)11-24-15-5-3-2-4-6-15/h2-9,21H,11H2,1H3,(H2,20,22)/b13-7+ |
InChI Key |
FOGXCBUSKWTDKV-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)/C=C(\C#N)/C(=O)N |
Canonical SMILES |
COC1=CC(=CC(=C1O)CSC2=CC=CC=C2)C=C(C#N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.